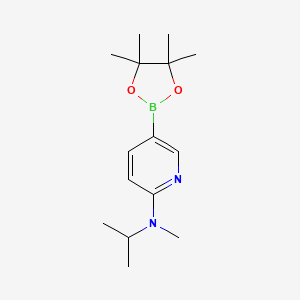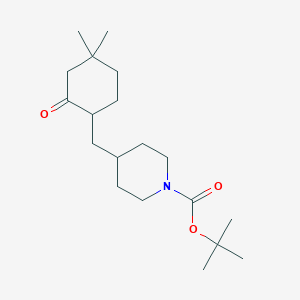![molecular formula C6H12N2 B1403110 3-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1354391-25-5](/img/structure/B1403110.png)
3-Methyl-3,6-diazabicyclo[3.2.0]heptane
Overview
Description
3-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a restricted analogue of phenylalanine and has been studied for its potential as an inhibitor of the L-type calcium channel.
Preparation Methods
The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves several steps, typically starting with the formation of the bicyclic core. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
3-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-3,6-diazabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of the L-type calcium channel, making it relevant in neurobiology and pharmacology.
Medicine: Its role as a calcium channel blocker has implications in the development of therapeutic agents for cardiovascular diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with molecular targets such as the L-type calcium channel. By inhibiting this channel, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This inhibition can affect pathways involved in muscle contraction, neurotransmitter release, and other cellular functions.
Comparison with Similar Compounds
3-Methyl-3,6-diazabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:
Bicyclo[3.2.0]heptane: This compound shares a similar bicyclic structure but lacks the diaza functionality, making it less versatile in certain chemical reactions.
Phenylalanine analogues: These compounds have similar biological activity but differ in their structural constraints and specificity for molecular targets.
The uniqueness of this compound lies in its restricted bicyclic structure, which imparts specific chemical and biological properties that are not observed in its analogues.
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)










